molecular formula C22H21N3O3S2 B2474666 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941976-87-0

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2474666
CAS No.: 941976-87-0
M. Wt: 439.55
InChI Key: UUBLGNPLNNURHL-FCQUAONHSA-N
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Description

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
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Biological Activity

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several notable structural elements:

  • Benzo[d]thiazole Ring : This heterocyclic structure is recognized for its antimicrobial and anticancer properties.
  • Pyrrolidinyl Sulfonamide Group : This moiety may enhance the compound's biological activity through specific interactions with biological targets.

Biological Activities

Research on compounds similar to this compound indicates various biological activities, including:

Anticancer Activity

Studies have shown that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. A notable study indicated that certain thiazole derivatives achieved IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The presence of the benzo[d]thiazole moiety is associated with antimicrobial activity. Compounds with similar structures have been reported to possess activity against a range of bacteria and fungi, suggesting that this compound may also exhibit such properties .

Anti-inflammatory Effects

The sulfonamide group in this compound could contribute to anti-inflammatory effects. Sulfonamides are known to inhibit specific enzymes involved in inflammatory pathways, which may be relevant for therapeutic applications in inflammatory diseases .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The unique structural features allow for potential covalent bonding and modulation of biological pathways, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

Compound Activity IC50 Value Notes
Compound 1Anticancer18.4 mg/kgEffective in PTZ-induced seizure model .
Compound 2AntimicrobialIC50 = 1.61 µg/mLSignificant cytotoxic activity against cancer cell lines .
Compound 3Anti-inflammatoryNot specifiedInhibitory effects on inflammatory pathways observed .

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-12-25-19-11-6-16(2)15-20(19)29-22(25)23-21(26)17-7-9-18(10-8-17)30(27,28)24-13-4-5-14-24/h1,6-11,15H,4-5,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBLGNPLNNURHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.